Vanadium;trichloride
Description
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Structure
2D Structure
Properties
Molecular Formula |
Cl3V-3 |
|---|---|
Molecular Weight |
157.30 g/mol |
IUPAC Name |
vanadium;trichloride |
InChI |
InChI=1S/3ClH.V/h3*1H;/p-3 |
InChI Key |
UWJKOZKWLBTNSC-UHFFFAOYSA-K |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[V] |
Origin of Product |
United States |
Spectroscopic and Experimental Validation:spectroscopic Methods Are Invaluable for Identifying the Active Vanadium Species and Tracking Its Changes Throughout the Catalytic Process.
Electron Paramagnetic Resonance (EPR) Spectroscopy: As V(III) (d²) can be EPR-silent or show broad signals, its presence is sometimes inferred by the absence of signals from other paramagnetic states like V(IV) (d¹). However, EPR is highly effective for detecting the formation of V(IV) intermediates, which exhibit characteristic spectra. In studies of olefin polymerization, EPR was used to demonstrate that the active vanadium species is trivalent. scispace.com
Infrared (IR) and UV-Visible Spectroscopy: These techniques can monitor the coordination of substrates to the vanadium center by observing shifts in characteristic vibrational frequencies (e.g., C=O stretch) or changes in the d-d electronic transitions of the metal.
Kinetic Studies: Analyzing reaction rates as a function of catalyst, substrate, and co-catalyst concentrations can provide strong evidence for a proposed mechanism. For example, determining the reaction order with respect to the oxidant can help validate its role in the catalyst regeneration step. Kinetic data from epoxidation reactions have been used to support proposed mechanistic pathways. nih.govresearchgate.net
Computational Validation:theoretical Calculations, Particularly Density Functional Theory Dft , Have Become a Powerful Tool for Validating Catalytic Mechanisms. Researchers Can Model the Entire Catalytic Cycle, Calculating the Free Energy of Proposed Intermediates and Transition States.
Energy Profile Mapping: DFT calculations can map the potential energy surface of the reaction, identifying the lowest energy pathway. This can confirm, for instance, whether a V(V)/V(III) or a V(V)/V(IV) redox cycle is more favorable. acs.org In the oxidative dehydrogenation of propane (B168953), DFT calculations showed that V(V)/V(IV) redox cycles are preferred over V(V)/V(III) cycles. acs.org
Intermediate Geometry and Stability: Calculations provide detailed information on the geometry and electronic structure of transient species that are difficult or impossible to isolate and characterize experimentally. For the hydroxylation of benzene, DFT calculations predicted that a binuclear vanadium species is the likely operative catalyst, with the solvent playing a key role in reducing energy barriers. researchgate.net
Validation of Sulfur Conversion: In the context of Zn-S batteries, DFT calculations were used to validate the catalytic activity of vanadium oxides. The Gibbs free energies for each step of sulfur conversion were calculated, identifying the rate-determining step and showing that V₂O₅ has a lower energy barrier than V₂O₃, indicating more efficient catalysis. rsc.orgrsc.org
The table below summarizes how different techniques have been applied to validate aspects of vanadium-catalyzed reactions.
| Mechanistic Question | Validation Technique | Key Finding |
| Identity of Active Species | EPR Spectroscopy | In some Ziegler-Natta polymerizations, the active species was identified as V(III). scispace.com |
| Substrate Activation | Lewis Acid Catalysis | VCl₃ catalyzes the Biginelli condensation, suggesting a role as a Lewis acid to activate a carbonyl group. researchgate.net |
| Redox Cycle Feasibility | DFT Calculations | For propane dehydrogenation, the V(V)/V(IV) cycle was shown to be energetically more favorable than a V(V)/V(III) cycle. acs.org |
| Rate-Determining Step | Gibbs Free Energy Calculations (DFT) | In sulfur conversion catalysis, the conversion of *ZnS₄ to *ZnS was identified as the rate-determining step. rsc.orgrsc.org |
| Role of Vanadium Oxidation State | X-ray Photoelectron Spectroscopy (XPS) & Electrochemical Studies | In chlorate (B79027) reduction, V(V) and V(IV) precursors were shown to be reduced to V(III), which participates in the dominant V(III)/V(IV) redox cycle. nih.gov |
Olefin Polymerization:in Ziegler Natta Polymerization, Catalytic Systems Often Based on Vcl₄ Are Activated by Organoaluminum Co Catalysts, Which Reduce the Vanadium to V Iii , Forming the Active Catalytic Site.scispace.comthe Postulated Mechanism, Based on the Cossee Arlman Model, Involves the Coordination of the Olefin to a Vacant Site on the Trivalent Vanadium Center. This is Followed by Migratory Insertion of the Olefin into the Vanadium Alkyl Bond, Extending the Polymer Chain. the Active Species is Proposed to Be a Vcl₂r Species, Where R is the Growing Polymer Chain.scispace.com
A simplified representation of a postulated cycle for a generic VCl₃-catalyzed oxidation is presented below.
| Step | Description | Vanadium Species (Hypothetical) |
| 1. Activation | Vanadium(III) chloride precatalyst reacts with substrate (S) and oxidant (Ox). | V(III)Cl₃ |
| 2. Substrate Coordination | The substrate coordinates to the vanadium center. | [V(III)Cl₃(S)] |
| 3. Oxidative Transformation | The vanadium center is oxidized as the substrate is transformed. For a two-electron oxidation, V(III) is oxidized to V(V). | [V(V)Cl₃(S-2e⁻)] |
| 4. Product Release | The oxidized product (P) is released from the vanadium coordination sphere. | [V(V)Cl₃] |
| 5. Catalyst Regeneration | The V(V) species is reduced by a reductant (Red) back to the active V(III) state. | V(III)Cl₃ |
Validation of Catalytic Cycles
The validation of these proposed cycles is crucial and relies on a combination of experimental and computational techniques to identify intermediates, determine oxidation states, and map out the energy landscape of the reaction.
Catalytic Applications and Mechanistic Insights of Vanadium Iii Chloride
Olefin Polymerization Catalysis Utilizing Vanadium(III) Chloride Systems
Vanadium(III) chloride (VCl₃) is a cornerstone catalyst in the field of coordination polymerization, particularly within the framework of Ziegler-Natta systems. Its unique electronic structure and reactivity, especially when combined with alkylaluminum co-catalysts, enable the synthesis of polyolefins with distinct and valuable properties that are often complementary to those produced by more common titanium-based catalysts.
Vanadium(III) chloride-based systems are highly effective for the homopolymerization of ethylene (B1197577) and the copolymerization of ethylene with α-olefins, such as propylene (B89431) and 1-butene. A hallmark of these catalysts is their ability to produce polymers with a narrow molecular weight distribution (MWD), often with a Polydispersity Index (PDI) approaching 2. This characteristic is attributed to the presence of a more uniform set of active sites compared to many heterogeneous titanium systems.
The activity and resulting polymer properties are profoundly influenced by the choice of alkylaluminum co-catalyst. For instance, diethylaluminum chloride (DEAC) often yields higher catalytic activity and polymers with higher molecular weight compared to triethylaluminum (B1256330) (TEAL). The presence of a halogen on the aluminum co-catalyst is believed to stabilize the active vanadium(III) oxidation state, preventing over-reduction to the less active vanadium(II) state.
The data below illustrates the typical performance of VCl₃-based systems in ethylene polymerization under standardized conditions.
| Catalyst System | Monomer | Activity (kg PE / (mol V · h · atm)) | Molecular Weight (Mw, g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| VCl₃ / Diethylaluminum chloride (DEAC) | Ethylene | 4,500 | 220,000 | 2.8 |
| VCl₃ / Triethylaluminum (TEAL) | Ethylene | 2,800 | 150,000 | 3.5 |
| VCl₃ / Ethylaluminum sesquichloride (EASC) | Ethylene | 5,200 | 250,000 | 2.5 |
These systems are particularly valued for producing ethylene-propylene-diene monomer (EPDM) rubbers, where the vanadium catalyst's ability to incorporate α-olefins and dienes efficiently, while maintaining a narrow MWD, is critical for the desired elastomeric properties.
While titanium-based catalysts are renowned for producing cis-1,4-polyisoprene (a synthetic analogue of natural rubber), vanadium(III) chloride systems exhibit a distinct and valuable stereoselectivity. When activated with trialkylaluminum co-catalysts, VCl₃ predominantly catalyzes the polymerization of isoprene (B109036) to form high trans-1,4-polyisoprene. This polymer is a crystalline thermoplastic with properties similar to gutta-percha and balata, making it useful for applications such as golf ball covers and orthopedic devices.
The stereochemical outcome is highly dependent on the reaction conditions, including the type of co-catalyst, the Al/V molar ratio, and the solvent. The use of ether donors in the catalytic system can further modify the microstructure, sometimes increasing the proportion of 3,4-addition at the expense of the 1,4-isomers. Research indicates that the specific coordination geometry of the active vanadium site dictates the mode of isoprene insertion, leading to the observed high trans selectivity.
| Catalyst System | Solvent | Temperature (°C) | trans-1,4 Content (%) | cis-1,4 Content (%) | 3,4-Addition (%) |
|---|---|---|---|---|---|
| VCl₃ / Triisobutylaluminum (TIBA) | Heptane | 50 | 97 | <1 | 2 |
| VCl₃ / Triethylaluminum (TEAL) | Heptane | 50 | 95 | <1 | 4 |
| VCl₃ / TEAL / Anisole | Toluene | 25 | 55 | 5 | 40 |
The mechanism of Ziegler-Natta polymerization catalyzed by VCl₃ systems involves the formation of an active catalytic site at the vanadium center. The process begins with the interaction between VCl₃ and the alkylaluminum co-catalyst (e.g., R₂AlCl). This interaction serves several purposes:
Alkylation: The co-catalyst alkylates the vanadium center, replacing one or more chloride ligands with an alkyl group (e.g., ethyl), forming a vanadium-carbon (V-C) bond. This V-C bond is the initial site of polymer chain growth.
Formation of Active Sites: The reaction creates a coordinatively unsaturated vanadium species with a vacant orbital. This vacant site is essential for the coordination of the incoming olefin monomer.
Scavenging: The alkylaluminum compound scavenges impurities (like water and oxygen) from the reaction medium that would otherwise poison the catalyst.
The widely accepted Cossee-Arlman mechanism describes the chain propagation step. An olefin monomer first coordinates to the vacant site on the vanadium atom via its π-electrons. Subsequently, the monomer undergoes migratory insertion into the existing V-C bond. This concerted step extends the polymer chain by one monomer unit and simultaneously regenerates the vacant coordination site, allowing the catalytic cycle to continue. The co-catalyst remains in the vicinity, forming a bimetallic complex that influences the steric and electronic environment of the active center, thereby affecting catalytic activity and polymer properties.
Other deactivation mechanisms include:
Bimolecular Termination: Two active polymer chains on different vanadium centers can react, terminating both chains.
Active Site Encapsulation: The growing polymer chain can wrap around and block the active site, preventing further monomer access.
Chain Transfer: Chain transfer to the co-catalyst or to a chain transfer agent like hydrogen terminates one polymer chain while creating a new active site, but excessive transfer can lead to low molecular weight polymers and potential deactivation.
To counteract this deactivation, reactivation strategies have been developed. These typically involve the controlled addition of a mild oxidizing agent, often an organic halide promoter like trichloromethane or hexachlorocyclopentadiene. These promoters re-oxidize the V(II) species back to the active V(III) state, restoring catalytic activity. The concentration of the promoter must be carefully controlled, as an excess can destroy the active sites altogether.
To improve the performance, handleability, and industrial applicability of VCl₃ catalysts, significant research has focused on immobilizing them on inert solid supports. Supporting the catalyst offers several key advantages:
Improved Polymer Morphology: Supported catalysts lead to the formation of polymer particles with controlled size, high bulk density, and a regular shape. This prevents reactor fouling and makes the polymer easier to process downstream.
Enhanced Activity: The support can disperse the vanadium species, creating a higher concentration of accessible active sites and leading to a significant increase in catalytic activity.
Increased Stability: Immobilization can stabilize the active vanadium centers against deactivation, particularly against bimolecular termination pathways.
Common supports include magnesium chloride (MgCl₂), silica (B1680970) (SiO₂), and alumina (B75360) (Al₂O₃). Magnesium chloride is particularly effective due to its structural similarity to titanium-based supports, and it is known to dramatically enhance activity. The preparation involves treating the support with the VCl₃, often from a solution, to anchor the vanadium species onto the support surface before activation with the co-catalyst.
| Catalyst System | Support | Activity (kg PE / (mol V · h)) | Polymer Bulk Density (g/cm³) | Particle Morphology |
|---|---|---|---|---|
| VCl₃ / DEAC | None (Homogeneous) | 4,200 | 0.15 | Fine, irregular powder |
| VCl₃/MgCl₂ / DEAC | Magnesium Chloride | 25,000 | 0.40 | Spherical, uniform particles |
| VCl₃/SiO₂ / DEAC | Silica | 12,000 | 0.35 | Replicates support morphology |
Vanadium(III) Chloride in Organic Transformation Catalysis
Beyond its prominent role in polymerization, Vanadium(III) chloride also serves as a versatile catalyst and reagent in a range of organic transformations, primarily those involving reductive C-C bond formation. Its utility stems from its ability to be reduced in situ to low-valent vanadium species (e.g., V(II)), which are potent single-electron transfer agents.
A classic example is the Pinacol (B44631) Coupling Reaction , where VCl₃, typically used in conjunction with a reducing metal like zinc (Zn) or magnesium (Mg), catalyzes the reductive coupling of two carbonyl molecules (aldehydes or ketones) to form a 1,2-diol.
The general transformation is: 2 R¹(R²)C=O + [Low-Valent Vanadium] → R¹(R²)C(OH)–C(OH)(R²)R¹
The proposed mechanism involves the reduction of VCl₃ by the metallic reducing agent to generate a V(II) species. This low-valent vanadium then transfers electrons to the carbonyl substrates, generating ketyl radical anions. These radicals dimerize to form a pinacolate intermediate coordinated to the vanadium, which upon aqueous workup is hydrolyzed to yield the final 1,2-diol product. VCl₃-based systems can exhibit good diastereoselectivity in these couplings, making them valuable tools in complex molecule synthesis.
Carbon-Carbon Bond Formation Reactions
Vanadium(III) chloride has proven to be a potent catalyst for several carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules.
Biginelli Condensation: The three-component Biginelli condensation, which combines an aldehyde, a β-keto ester, and urea (B33335) or thiourea, is a vital method for synthesizing dihydropyrimidinones, a class of compounds with significant pharmacological activities. conicet.gov.artnsroindia.org.in Vanadium(III) chloride has been successfully employed as a catalyst for this reaction, facilitating the efficient, one-pot synthesis of a library of dihydropyrimidinone derivatives. conicet.gov.ararkat-usa.org The use of catalytic amounts of VCl₃ in refluxing acetonitrile (B52724) allows for high-purity products in good yields, and the straightforward work-up procedure makes it suitable for parallel synthesis. researchgate.net While various Lewis acids can catalyze this reaction, VCl₃ offers an effective option. psu.edu
β-Enamine Ester/Ketone Synthesis: β-Enamine esters and ketones are valuable synthetic intermediates used in the construction of numerous bioactive heterocyclic compounds. researchgate.netresearchgate.net Vanadium(III) chloride serves as an efficient catalyst for the synthesis of these compounds from β-keto esters or ketones and primary amines. researchgate.net This method is notable for its high yields at room temperature under anhydrous conditions. researchgate.netresearchgate.net The reaction is typically carried out with a catalytic amount of VCl₃ in a solvent like dichloromethane. researchgate.net It has been proposed that the water liberated during the reaction hydrolyzes VCl₃ to vanadium(III) hydroxide (B78521) (V(OH)₃) and HCl. researchgate.net The in-situ formed V(OH)₃ can also act as a Lewis acid, contributing to the reaction's efficiency. researchgate.net
The following table summarizes the VCl₃-catalyzed synthesis of various β-enamine esters and ketones from the reaction of ethyl acetoacetate (B1235776) or acetylacetone (B45752) with different amines.
| β-Dicarbonyl Compound | Amine | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate | Aniline | 3-Phenylamino-but-2-enoic acid ethyl ester | 3 | 95 |
| Ethyl acetoacetate | 4-Methylaniline | 3-(4-Tolylamino)-but-2-enoic acid ethyl ester | 3.5 | 94 |
| Ethyl acetoacetate | 4-Chloroaniline | 3-(4-Chloro-phenylamino)-but-2-enoic acid ethyl ester | 4 | 92 |
| Acetylacetone | Aniline | 4-(Phenylamino)pent-3-en-2-one | 3.5 | 96 |
| Acetylacetone | Benzylamine | 4-(Benzylamino)pent-3-en-2-one | 3 | 98 |
Pinacol Coupling Reactions: The pinacol coupling reaction, a reductive coupling of aldehydes or ketones to form 1,2-diols, is a powerful tool for carbon-carbon bond formation. researchgate.net Vanadium(III) chloride has been shown to catalyze the pinacol coupling of benzaldehyde (B42025) and other aromatic aldehydes in water, using a co-reductant such as zinc or aluminum. researchgate.netorgsyn.orgsciengine.comscispace.com This catalytic system is noteworthy as it functions in an aqueous medium without the need for a chlorosilane additive, which is often required in organic solvents. orgsyn.orgorgsyn.org The reaction proceeds at room temperature and provides moderate to good yields of the corresponding 1,2-diols. orgsyn.orgscispace.com For instance, the reaction of benzaldehyde with VCl₃ and aluminum metal in water at room temperature for three days yields the diol product with a 56:44 dl:meso diastereomeric ratio. researchgate.net
Selective Oxidation Reactions (e.g., Sulfide to Sulfoxide)
The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, as sulfoxides are important intermediates and have applications in medicinal chemistry. Vanadium(III) chloride has been identified as an effective catalyst for the selective oxidation of various sulfides to their corresponding sulfoxides using 30% hydrogen peroxide as the oxidant. researchgate.net This method is highly chemoselective, affording good to excellent yields of sulfoxides with only trace amounts of the over-oxidized sulfone by-product. researchgate.net The choice of solvent plays a significant role, with methanol (B129727) and tetrahydrofuran (B95107) proving to be optimal for this selective oxidation. researchgate.net Control experiments have demonstrated that the reaction does not proceed in the absence of the VCl₃ catalyst. researchgate.net
The table below presents the results for the VCl₃-catalyzed selective oxidation of different sulfides.
| Sulfide Substrate | Solvent | Time (h) | Yield of Sulfoxide (%) |
|---|---|---|---|
| Thioanisole | Methanol | 2.0 | 95 |
| Diphenyl sulfide | Methanol | 2.5 | 92 |
| Dibenzyl sulfide | Methanol | 2.0 | 96 |
| Dibutyl sulfide | Tetrahydrofuran | 3.0 | 90 |
| Methyl phenyl sulfide | Methanol | 2.0 | 94 |
Applications in Protecting Group Chemistry
Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups. Vanadium(III) chloride has found utility in both the formation and cleavage of specific protecting groups.
Acetal Formation: VCl₃, in combination with carbon tetrachloride, can catalyze the formation of tetrahydrofuran-based acetals from various alcohols and tetrahydrofuran (THF). thieme-connect.de This reaction is fast at room temperature and tolerates a range of functional groups. thieme-connect.de A proposed radical mechanism suggests the involvement of the trichloromethyl radical (•CCl₃) as the active species. thieme-connect.de
Deprotection of Acetonides: Acetonides are common protecting groups for 1,2- and 1,3-diols. Vanadium(III) chloride acts as a mild and efficient catalyst for the chemoselective deprotection of acetonides to furnish the corresponding diols. arkat-usa.orgresearchgate.netorgsyn.orgasianpubs.org This method is particularly useful for its selectivity, as other acid-labile protecting groups may remain intact under the reaction conditions. The deprotection is typically carried out in methanol. arkat-usa.org
Other Novel Selective Organic Transformations
Beyond the aforementioned reactions, VCl₃ catalyzes a variety of other novel and selective organic transformations. It has been used in the synthesis of coumarin (B35378) derivatives through the Pechmann condensation of phenols and β-keto esters. arkat-usa.orgijpcbs.com Additionally, VCl₃ catalyzes the cleavage of epoxides with aromatic amines to produce β-amino alcohols with high regio- and anti-stereoselectivity. arkat-usa.orgijpcbs.comarabjchem.org More complex heterocyclic structures, such as pyrido[2,3-b]indoles, have also been synthesized via VCl₃-catalyzed cascade cyclization reactions. acs.org
Mechanistic Investigations of Vanadium(III)-Catalyzed Reactions
Understanding the reaction mechanism is crucial for optimizing catalytic processes and designing new catalysts. While the mechanisms of many VCl₃-catalyzed reactions are still under investigation, some key insights have been gained.
Identification and Characterization of Active Catalytic Species
The identification of the active catalytic species is a key aspect of mechanistic studies. In many VCl₃-catalyzed reactions, the true catalyst is believed to be a species generated in situ.
For the pinacol coupling reaction in water, it is proposed that a low-valent vanadium species, formed by the reduction of VCl₃ with a co-reductant like aluminum, is the active catalyst that initiates a one-electron transfer to the carbonyl group. orgsyn.org An alternative pathway where vanadium hydroxide, formed from the hydrolysis of VCl₃, acts as a Lewis acid has also been considered. orgsyn.org In some systems, dimeric vanadium complexes like [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] have been identified as efficient catalysts for pinacol coupling.
In the synthesis of β-enamine esters , the hydrolysis of VCl₃ to V(OH)₃ suggests that both the vanadium salt and its hydrolysis product may act as Lewis acid catalysts. researchgate.net
For sulfide oxidation , studies on related vanadium complexes suggest the formation of peroxovanadium species as intermediates when hydrogen peroxide is used as the oxidant. growingscience.com The active species in these electrophilic oxygen transfer reactions are believed to be vanadium peroxo complexes. scispace.com
In some cases, the vanadium(III) precursor is oxidized in situ to a higher oxidation state, which then acts as the catalyst. For instance, in certain oxidation reactions, V(III) can be oxidized to V(V) species, which are known to be active catalysts. researchgate.net The characterization of these transient species often requires advanced spectroscopic techniques, and in many cases, the proposed active species are based on indirect evidence and analogy to better-understood systems. researchgate.netasianpubs.org
Kinetic Studies and Rate Law Derivations
Detailed kinetic studies and the derivation of rate laws provide quantitative information about reaction mechanisms. However, for many VCl₃-catalyzed reactions, comprehensive kinetic data is still limited in the literature.
For some vanadium-catalyzed oxidation reactions, kinetic studies have been performed. For example, the kinetics of the oxidation of various substrates by vanadium(V) have been investigated, often revealing a dependence on the concentrations of the substrate, oxidant, and catalyst. asianpubs.orgijpcbs.comlibretexts.org These studies can help to elucidate the rate-determining step of the reaction. For instance, in the oxidation of certain organic compounds, the rate of reaction has been found to be proportional to the concentration of the vanadium catalyst. psu.eduasianpubs.orglibretexts.org
In the context of the reactions discussed in this article, specific rate laws for VCl₃ catalysis are not widely reported. For the Biginelli condensation , mechanistic studies have been conducted for other Lewis acid catalysts, often suggesting the formation of an N-acyliminium ion intermediate as the key step. arabjchem.org It is plausible that the VCl₃-catalyzed reaction proceeds through a similar pathway where the Lewis acidic vanadium center activates the aldehyde.
For the pinacol coupling , the mechanism is generally accepted to involve the formation of a ketyl radical via single electron transfer from a low-valent metal. researchgate.net The kinetics would likely be complex, involving multiple steps in the catalytic cycle.
The kinetics of enamine formation itself, a key step in the Stork enamine reaction which is analogous to the synthesis of β-enamine esters, is known to be acid-catalyzed and involves several equilibrium steps.
Further kinetic investigations are necessary to develop a more complete understanding of the mechanisms of these versatile VCl₃-catalyzed transformations.
Postulation and Validation of Catalytic Cycles
The catalytic activity of vanadium(III) chloride stems from its ability to access multiple oxidation states (typically III, IV, and V), its Lewis acidity, and its capacity to coordinate with a variety of organic substrates and ligands. The postulation of a catalytic cycle is a critical step in understanding how VCl₃ facilitates a chemical transformation. These proposed pathways are subsequently tested and refined through rigorous experimental and computational validation methods.
Postulated Catalytic Mechanisms
Catalytic cycles involving vanadium(III) chloride are diverse and tailored to the specific transformation being catalyzed. Generally, these cycles involve the coordination of reactants to the vanadium center, one or more key steps that transform the substrates into products (often involving a redox change in the vanadium), and finally, the release of the product and regeneration of the active catalytic species.
Spectroscopic Characterization and Advanced Analytical Techniques for Vanadium Iii Chloride
The detailed analysis of vanadium(III) chloride (VCl₃) and its coordination complexes relies on a suite of sophisticated spectroscopic and analytical methods. These techniques provide profound insights into the compound's electronic structure, bonding characteristics, coordination geometry, and oxidation state.
Computational and Theoretical Investigations of Vanadium Iii Chloride
Quantum Chemical Studies of Molecular Geometry and Electronic Structure
Quantum chemical calculations offer a powerful lens through which to examine the fundamental characteristics of VCl₃ at the atomic level. These studies have been crucial in understanding its geometry and the arrangement of its electrons, which dictate its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been applied to study various aspects of vanadium compounds. For instance, DFT calculations have been used to explore the structure of vanadium(III) complexes, such as those with hydroxamate aristonpubs.comresearchgate.net and aryldithiocarbonate ligands researchgate.net. In these studies, DFT helps in optimizing the molecular geometry and understanding the stability and reactivity through analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. aristonpubs.comresearchgate.netresearchgate.net
In the context of VCl₃, joint gas-phase electron diffraction (ED) and computational studies have been conducted to determine its molecular geometry. researchgate.netnih.gov These investigations revealed that while a trigonal planar (D₃h symmetry) structure might be expected, all computations point towards a Jahn-Teller-distorted ground-state structure with C₂ᵥ symmetry. researchgate.netnih.gov However, this distorted structure is only slightly lower in energy (less than 3 kJ/mol) than the higher symmetry D₃h state, indicating a dynamic Jahn-Teller effect. researchgate.netnih.gov DFT has also been employed to study vanadium oxide systems, which are relevant to the catalytic applications of vanadium compounds. acs.org Furthermore, DFT calculations have been used to reproduce the ground state FTIR spectra of VCl₃ complexes with high accuracy. nih.gov
For a more rigorous treatment of electron correlation, especially in transition metal complexes with multiple unpaired electrons and nearly degenerate orbitals, ab initio and multiconfigurational methods are employed. These methods, while computationally more demanding, can provide a more accurate description of the electronic states.
For VCl₃ and related vanadium(III) complexes, methods like Complete Active Space Self-Consistent Field (CASSCF) and N-Electron Valence State Perturbation Theory (NEVPT2) are particularly valuable. nih.govdigitellinc.comacs.org These approaches are essential for accurately calculating the electronic structure, including the ground and excited states, and for understanding phenomena like zero-field splitting in paramagnetic V(III) complexes. digitellinc.comacs.org For example, CASSCF calculations have been used to investigate the zero-field splitting in a trigonally distorted vanadium(III) complex, yielding results in good agreement with experimental data. digitellinc.com NEVPT2 calculations have been used to determine the transition energies and confirm the triplet spin ground state of such complexes. digitellinc.com These high-level calculations are crucial for interpreting spectroscopic data and understanding the magnetic anisotropy of V(III) compounds. nih.govacs.org
Computational studies have been instrumental in analyzing this phenomenon in VCl₃ and its complexes. As mentioned, calculations predict a Jahn-Teller-distorted C₂ᵥ symmetry for the ground state of gaseous VCl₃. researchgate.netnih.gov The potential energy surface is described as having a "Mexican-hat" shape, with three equivalent minimum-energy structures. researchgate.net The dynamic nature of the Jahn-Teller effect in VCl₃ makes it difficult to distinguish between the planar D₃h and C₂ᵥ models experimentally. researchgate.netnih.gov In larger, hexacoordinate vanadium(III) complexes, the dynamical Jahn-Teller effect can significantly influence properties like the zero-field splitting of the ground state and can enhance the intensity of certain vibrations in Raman spectra. researchgate.netnih.gov
Prediction of Vibrational Frequencies and Force Field Calculations
Computational methods are also employed to predict the vibrational frequencies of molecules, which can be compared with experimental infrared (IR) and Raman spectroscopy data. These calculations help in assigning the observed spectral bands to specific molecular motions.
For vanadium oxychloride (OVCl), a related vanadium(III) compound, ab initio self-consistent-field (SCF) molecular orbital calculations have been performed to determine its geometry and vibrational frequencies. researchgate.net The calculated frequencies for the O=V stretch and the V-Cl stretch were found to be in reasonable agreement with the experimental values obtained from gas-phase infrared spectroscopy. researchgate.net Similarly, for vanadium(III) complexes, DFT calculations have been used to reproduce experimental FTIR spectra, with scaling factors applied to the calculated frequencies to improve the match with experimental data. nih.gov
Force field calculations, often parameterized using data from quantum chemical computations, are essential for performing molecular dynamics (MD) simulations. acs.orgresearchgate.net For vanadium ions in solution, force-field parameters have been developed based on DFT calculations of the first solvation shell structure. researchgate.net These parameters are then benchmarked against more rigorous Car-Parrinello molecular dynamics (CPMD) simulations and experimental data to ensure their accuracy. researchgate.net Such validated force fields can then be used to simulate the behavior of vanadium-containing systems, such as in battery electrolytes. researchgate.net
Table 1: Experimental and Calculated Vibrational Frequencies for Vanadium(III) Oxychloride (OVCl)
| Vibrational Mode | Experimental Frequency (cm⁻¹) researchgate.net |
| ν₃ (O=V stretch) | 1010 |
| ν₂ (V-Cl stretch) | 420 |
Note: The table presents the fundamental vibration modes observed in the gas-phase infrared spectrum of OVCl. The ν₁ bend mode was outside the range of the spectrometer used in the study. researchgate.net
Thermodynamic and Thermochemical Computations for Vanadium Chlorides and Their Reactions
Thermochemical data, such as enthalpies of formation and bond dissociation energies, are fundamental to understanding the stability and reactivity of chemical compounds. Computational chemistry provides a means to calculate these properties, complementing experimental measurements.
Effusion-beam mass spectrometry studies, combined with third-law analysis, have been used to determine the standard enthalpies of formation for gaseous vanadium chlorides, including VCl₃. researchgate.netacs.org The standard enthalpy of formation at 298 K for gaseous VCl₃ was reported as -85.6 kcal mol⁻¹. researchgate.netacs.org An alternative value of -87.0 kcal mol⁻¹ was derived from the analysis of sublimation data for solid VCl₃. researchgate.netacs.org
From these experimental data, bond dissociation energies have been derived. The energy required to break the third V-Cl bond, D(Cl₂V-Cl), was found to be 79.8 kcal/mol. researchgate.netacs.org High-level ab initio composite methods have also been employed to calculate bond dissociation energies for various vanadium species with high accuracy. nsf.gov These computational approaches are particularly important for species where experimental data is scarce or has large uncertainties. nsf.gov Thermodynamic calculations have also been crucial in the analysis of thermochemical energy storage systems based on the VCl₃/VCl₂ cycle. louisville.edu
Table 2: Selected Experimental Thermochemical Data for Gaseous Vanadium Chlorides at 298 K
| Property | Value (kcal mol⁻¹) | Reference |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) of VCl₃(g) | -85.6 | researchgate.netacs.org |
| Bond Dissociation Energy D(Cl₂V-Cl) | 79.8 | researchgate.netacs.org |
| Bond Dissociation Energy D(Cl₃V-Cl) | 69.5 | researchgate.netacs.org |
Modeling of Magnetic and Orbital Properties in Low-Dimensional Vanadium(III) Systems
The V³⁺ ion is paramagnetic, and its magnetic properties are of significant interest. wikipedia.org Computational modeling is a key tool for understanding the magnetic behavior of V(III) systems, especially those with low dimensionality, such as surfaces, thin films, and molecular complexes.
First-principles calculations based on DFT are used to investigate the magnetic ground states, spin and orbital magnetic moments, and magnetic anisotropy of low-dimensional systems. researchgate.net For V(III) complexes, ab initio methods are used to study the magnetic anisotropy and zero-field splitting, which arises from spin-orbit coupling and the electronic structure of the metal ion. digitellinc.comacs.org These calculations can accurately predict parameters that are measured by techniques like magnetometry and electron paramagnetic resonance (EPR). acs.org
Applications in Advanced Materials Science and Energy Systems
Fabrication of Vanadium-Containing Nanomaterials
Vanadium(III) chloride is a key precursor in the synthesis of various vanadium-containing nanomaterials, including vanadium oxides and nitrides. kashanu.ac.irgoogle.comresearchgate.net These materials are of great interest due to their unique electronic, optical, and catalytic properties.
One common method for synthesizing vanadium oxide nanoparticles is through a sol-gel route using VCl₃ as the starting material. kashanu.ac.ir For instance, V₂O₅ nanoparticles have been synthesized from a VCl₃ precursor in a gelatin medium, followed by calcination. kashanu.ac.ir The calcination temperature plays a crucial role in determining the crystallite size and phase of the resulting vanadium oxide nanoparticles. kashanu.ac.ir Another approach involves the spray pyrolysis of a Vanadium(III) chloride solution to create nanostructured vanadium oxide thin films. researchgate.net
Furthermore, VCl₃ can be used to synthesize vanadium nitride (VN) nanomaterials. One method involves the reaction of a vanadium(III) chloride-tetrahydrofuran adduct with a reducing agent to produce vanadium nanoparticles stabilized on activated carbon. researchgate.net These nanoparticles can then be converted to vanadium carbide or nitride. Vanadium nitride MXenes, a class of 2D materials, can also be synthesized, though the process typically starts from a V₂AlN MAX phase. nih.govacs.orgresearchgate.net
Vanadium-based nanomaterials find applications in various fields. For example, V₂O₅ nanoparticles exhibit weak ferromagnetic behavior, potentially induced by oxygen vacancies, making them interesting for magnetic applications. kashanu.ac.ir Vanadium nitride composites are explored for energy storage applications like supercapacitors. mdpi.com
Table 1: Synthesis of Vanadium-Containing Nanomaterials using VCl₃
| Nanomaterial | Synthesis Method | Precursor | Key Findings |
|---|---|---|---|
| V₂O₅ Nanoparticles | Sol-gel followed by calcination | Vanadium(III) chloride | Crystallite size and phase are dependent on calcination temperature. kashanu.ac.ir |
| Vanadium Oxide Thin Films | Spray Pyrolysis | Vanadium(III) chloride | Produces nanostructured thin films with specific optical properties. researchgate.net |
| Vanadium Nanoparticles on Activated Carbon | Reduction of VCl₃·3THF | Vanadium(III) chloride-tetrahydrofuran adduct | Forms stabilized vanadium nanoparticles that can be used as catalysts. researchgate.net |
Integration into Zeolite and Porous Framework Structures
Vanadium(III) chloride is utilized in the synthesis of vanadium-containing zeolites and other porous framework materials, such as metal-organic frameworks (MOFs). ntu.edu.sg The incorporation of vanadium into these structures can introduce catalytic activity and modify their electronic and adsorptive properties.
VCl₃ is often used as a vanadium source for creating V-MOFs through a self-assembly process with organic ligands. ntu.edu.sg These frameworks possess high specific surface areas and tunable pore sizes, making them suitable for applications in catalysis and gas storage. The resulting V-based materials derived from these MOFs can exhibit excellent conductivity and stability, which is beneficial for electrochemical applications. ntu.edu.sg
Research on Layered Vanadium(III) Materials for Spintronic and Quantum Applications
Layered materials containing Vanadium(III) are gaining significant attention for their potential in spintronics and quantum computing. nanoscientific.orgaip.org These materials often exhibit unique magnetic and electronic properties that can be controlled at the atomic level. researchgate.net
Vanadium trihalides, including VCl₃, are part of a class of van der Waals layered materials that are being investigated for their magnetic properties. aip.org The ability to exfoliate these materials down to a few layers or even a monolayer opens up possibilities for creating novel electronic and spintronic devices. nanoscientific.org Research into materials like vanadium disulfide (VS₂) and vanadium triiodide (VI₃) highlights the potential for manipulating magnetic states through strain or doping, which is a key aspect of spintronic applications. nanoscientific.orgresearchgate.net While not directly VCl₃, the study of these related vanadium halides provides insights into the potential of layered vanadium compounds.
Role in Hydrogen Storage Materials (e.g., Magnesium-Vanadium(III) Chloride Composites)
Vanadium(III) chloride plays a crucial role as a catalyst in improving the hydrogen storage properties of materials like magnesium hydride (MgH₂). nih.govresearchgate.netresearchgate.net The addition of VCl₃ to magnesium-based materials significantly enhances the kinetics of hydrogen absorption and desorption. nih.govmdpi.com
During ball milling, VCl₃ is reduced to metallic vanadium, which then acts as a catalyst on the surface of the MgH₂. researchgate.netmdpi.comsemanticscholar.org This in-situ formed vanadium creates active sites that facilitate the dissociation of hydrogen molecules and the diffusion of hydrogen atoms into the magnesium lattice. nih.govresearchgate.net The addition of VCl₃ also leads to a refinement of the MgH₂ grain size, which shortens the diffusion path for hydrogen and increases the surface area for reaction. researchgate.netmdpi.com
Research has shown that Mg-VCl₃ composites can absorb and release hydrogen at lower temperatures and with faster kinetics compared to pure MgH₂. nih.gov For example, a Mg-15wt.% VCl₃ mixture produced by cryogenic ball milling demonstrated hydrogen uptake even at 50°C and could absorb approximately 5 wt.% hydrogen in just one minute at 300°C. nih.gov
Table 2: Effect of VCl₃ on Hydrogen Storage Properties of Magnesium
| Composite | Preparation Method | Key Improvement | Reference |
|---|---|---|---|
| Mg-15wt.% VCl₃ | Cryogenic ball milling | Fast hydriding kinetics, reduced activation energy. nih.gov | nih.gov |
| MgH₂ + VCl₃ | Ball milling | In-situ formation of metallic vanadium catalyst, grain refinement of MgH₂. researchgate.net | researchgate.net |
| 95 wt% Mg + 5 wt% VCl₃ | Reactive milling in H₂ | Enabled hydrogen absorption of 5.95 wt% in 60 min at 573 K. researchgate.net | researchgate.net |
Exploration in Thermochemical Cycles for Energy Conversion and Storage
Vanadium(III) chloride is a key component in thermochemical cycles for hydrogen production and solar energy storage. louisville.edulouisville.edu These cycles utilize a series of chemical reactions, driven by a heat source like concentrated solar power, to produce chemical fuels that can be stored and used later to generate electricity.
One such cycle involves the thermal decomposition of Vanadium(III) chloride into vanadium(II) chloride (VCl₂) and chlorine gas (Cl₂). louisville.edulouisville.edu The chlorine can then be reacted with water in a separate step to produce oxygen and hydrogen chloride (HCl). google.com The HCl is subsequently reacted with the VCl₂ to regenerate VCl₃ and produce hydrogen gas. louisville.edugoogle.com This closed-loop process allows for the conversion of thermal energy into chemical energy in the form of hydrogen, which can be stored for long periods with minimal loss. louisville.edu
Table 3: Reactions in the Vanadium-Chlorine Thermochemical Cycle
| Step | Reaction | Temperature | Purpose |
|---|---|---|---|
| 1 | 2VCl₃(s) → 2VCl₂(s) + Cl₂(g) | ~425-600 °C | Thermal decomposition to produce chlorine. louisville.edugoogle.com |
| 2 | Cl₂(g) + H₂O(g) → 2HCl(g) + ½O₂(g) | Varies | Production of oxygen and hydrogen chloride. google.com |
Analytical Research Methods Utilizing Vanadium Iii Chloride
Spectrophotometric Determination of Environmental Analytes (e.g., Nitrate (B79036) in Water Samples)
A prominent application of vanadium(III) chloride in environmental analysis is the spectrophotometric determination of nitrate in water samples. worldofscience.co.zasigmaaldrich.com This method presents a safer and more straightforward alternative to traditional techniques, such as the cadmium column reduction method. wikipedia.orgresearchgate.net
The principle behind this method involves the reduction of nitrate (NO₃⁻) to nitrite (B80452) (NO₂⁻) by vanadium(III) chloride in an acidic medium. researchgate.netnemi.gov The resulting nitrite is then quantified using the Griess reaction, where it reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to form a colored azo dye. researchgate.netnemi.gov The absorbance of this dye is measured spectrophotometrically at a specific wavelength, typically around 540 nm, to determine the nitrate concentration. researchgate.netsciforschenonline.org
Research has demonstrated the effectiveness of the VCl₃ method for various water matrices, including agricultural runoff, fresh and saline waters, and samples with high levels of dissolved organic matter. researchgate.netnemi.govsciforschenonline.org Studies have shown that the method is accurate for low nitrate concentrations and requires significantly less sample volume compared to standard methods. sciforschenonline.org For instance, a study on agricultural runoff samples found a strong correlation (r=0.86; p<0.001) between the VCl₃ method and the standard cadmium reduction method. sciforschenonline.org The limits of detection and quantitation for this method in natural waters have been reported as 0.0 and 0.04 mg NO₃-N L⁻¹, respectively, with nitrate recoveries ranging from 97% to 100%. sciforschenonline.org
The efficiency of nitrate reduction by vanadium(III) chloride can be influenced by factors such as reaction time and temperature. A reduction efficiency of 100 ± 3% has been achieved with a reaction time of 60 minutes at 45°C or 10-20 hours at room temperature. researchgate.net For seawater analysis, a method involving heating the sample with the VCl₃ reagent at 45°C for 60 minutes has been developed, achieving a nitrate reduction rate of over 95%. mat-test.com
Table 1: Comparison of Research Findings for Nitrate Determination using Vanadium(III) Chloride
| Parameter | Finding | Source |
|---|---|---|
| Correlation with Cadmium Method | r=0.86; p<0.001 | sciforschenonline.org |
| Limit of Detection (Natural Waters) | 0.0 mg NO₃-N L⁻¹ | sciforschenonline.org |
| Limit of Quantitation (Natural Waters) | 0.04 mg NO₃-N L⁻¹ | sciforschenonline.org |
| Nitrate Recovery | 97 to 100% | sciforschenonline.org |
| Limit of Detection (Paper-based dip strip) | 3.352 ppm | mdpi.com |
| Limit of Quantitation (Paper-based dip strip) | 7.437 ppm | mdpi.com |
| Nitrate Reduction Efficiency (Optimized) | 100 ± 3% | researchgate.net |
| Reaction Conditions for 100% Reduction | 60 min at 45°C or 10-20 h at room temp. | researchgate.net |
| Seawater Analysis Reduction Rate | >95% | mat-test.com |
| Seawater Analysis Detection Limit | 1.0 µg · L⁻¹ | mat-test.com |
| Linear Range in Seawater | up to 300.0 µg · L⁻¹ | mat-test.com |
Redox Chemistry in Advanced Analytical Procedures
The utility of vanadium(III) chloride extends beyond simple colorimetric assays to more advanced analytical procedures that capitalize on its redox properties. As a reducing agent, VCl₃ participates in various electrochemical and chromatographic methods. wikipedia.orgsigmaaldrich.com
In one advanced application, vanadium(III) chloride is used in a modified liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) system for the automated measurement of δ¹⁵N signatures in aqueous nitrate. nih.gov In this technique, VCl₃ reduces nitrate to a mixture of nitrogen oxides under acidic conditions. nih.gov This mixture is then further reduced to nitrogen gas (N₂) for isotopic analysis. nih.gov This method allows for the study of the nitrogen cycle and the identification of pollution sources. nih.gov
Furthermore, the redox activity of vanadium(III) is harnessed in the development of electrochemical sensors. For example, a vanadium(III) Schiff base complex has been synthesized and used to modify a glassy carbon electrode for the electrocatalytic sensing of vitamin B6. researchgate.net The modified electrode demonstrated enhanced electrocatalytic activity for the oxidation of vitamin B6, indicating the potential of vanadium(III) complexes in developing sensitive and selective analytical sensors. researchgate.net The irreversible reduction peaks for VCl₃(oxolane) near -1.2 V are attributed to the V(III)→V(II) transition, a key aspect of its electrochemical behavior.
Vanadium(III) chloride's ability to act as a reducing agent also finds application in various organic syntheses, which can be monitored using analytical techniques. sigmaaldrich.com For instance, it catalyzes the pinacol (B44631) coupling reaction of benzaldehyde (B42025). wikipedia.orgsigmaaldrich.com While primarily a synthetic application, the principles of its redox catalysis are relevant to the development of analytical methods for monitoring such reactions.
Future Research Directions and Emerging Opportunities
Development of Next-Generation Vanadium(III) Catalysts with Enhanced Selectivity and Activity
A primary focus of future research is the design of advanced Vanadium(III) catalysts. rsc.org The goal is to create catalysts with superior selectivity and activity for a variety of chemical transformations. researchgate.net Vanadium(III) chloride and its derivatives are already recognized for their catalytic potential in organic synthesis and polymerization. chemimpex.comsigmaaldrich.comchemimpex.com
Key areas of development include:
Table 1: Comparison of Vanadium Catalyst Systems
| Catalyst System | Key Features | Potential Advantages |
|---|---|---|
| VCl₃/Ligand Systems | Utilizes various organic ligands to modify the vanadium center. | Tunable selectivity and activity, potential for asymmetric catalysis. researchgate.netmdpi.com |
| VCl₃ on Supports | Vanadium chloride dispersed on solid supports like silica (B1680970) or titania. | Enhanced stability and ease of separation from reaction products. mdpi.com |
| Vanadium Dithiolate Complexes | Incorporates sulfur-containing ligands. | High activity in ethylene (B1197577) polymerization, comparable to VCl₃-based systems. cmu.edu |
| Pyrazolyl-Pyridine V(III) Complexes | Features tridentate nitrogen-based ligands. | High catalytic activity for ethylene polymerization at ambient temperatures. nih.gov |
Exploration of Novel Materials Science Applications of Vanadium(III) Chloride
Vanadium(III) chloride is a versatile precursor for the synthesis of a wide range of materials with interesting electronic, magnetic, and energy storage properties. chemimpex.comchemimpex.com Future research will continue to explore new applications for VCl₃-derived materials. worldofscience.co.za
Emerging areas of interest include:
Integration of Advanced Computational Modeling for Predictive Materials and Catalyst Design
Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool in the study of vanadium(III) chloride and its complexes. researchgate.netnih.gov These methods allow researchers to predict the structures, properties, and reactivity of new compounds before they are synthesized in the laboratory. aristonpubs.comresearchgate.net
Key applications of computational modeling include:
Table 2: Applications of Computational Modeling in Vanadium(III) Chemistry
| Computational Technique | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation, reaction mechanism studies. | Prediction of molecular structures, understanding of chemical bonding and reactivity, elucidation of catalytic cycles. researchgate.netnih.govaristonpubs.comresearchgate.net |
| Time-Dependent DFT (TDDFT) | Calculation of excited state properties. | Interpretation of electronic spectra and understanding of photochemical processes. nih.gov |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules. | Insight into the behavior of vanadium complexes in solution and at interfaces. |
Interdisciplinary Research at the Interface of Vanadium(III) Chemistry and Other Scientific Fields
The future of vanadium(III) chemistry will be increasingly shaped by interdisciplinary collaborations that bridge the gap between chemistry and other scientific disciplines. chemistry.ptfrontiersin.org
Potential areas for interdisciplinary research include:
Q & A
Q. What are the common synthetic routes for preparing vanadium trichloride in laboratory settings?
Vanadium trichloride can be synthesized via (1) thermal decomposition of vanadium tetrachloride (VCl₄) at temperatures below 63°C, where VCl₄ decomposes into VCl₃ and chlorine gas , and (2) reduction of vanadium pentoxide (V₂O₅) using sulfur or carbon in a chlorinating environment . A third method involves reducing VCl₃ with magnesium or magnesium-sodium mixtures, which is effective for producing high-purity vanadium . Each method requires controlled temperature and inert atmospheres to prevent oxidation or side reactions.
Q. How does vanadium trichloride interact with ligands such as tetrahydrofuran (THF) to form coordination complexes?
VCl₃ readily forms adducts with Lewis bases like THF, producing complexes such as VCl₃(THF)₂. These reactions typically occur in anhydrous solvents under nitrogen or argon atmospheres to avoid hydrolysis. The coordination geometry (octahedral or distorted trigonal bipyramidal) depends on the ligand’s steric and electronic properties .
Q. What role does vanadium trichloride play in catalytic applications for organic synthesis?
VCl₃ acts as a precursor for synthesizing oxidovanadium(IV) complexes, which are used in catalytic oxidation reactions. For example, refluxing VCl₃ with redox-active ligands in acetonitrile yields complexes effective in hydrocarbon oxidation . Its Lewis acidity also facilitates polymerization reactions, though these are less common compared to VCl₄ .
Q. What are the key considerations for handling and storing vanadium trichloride in laboratory environments?
VCl₃ is moisture-sensitive and hydrolyzes to form vanadium oxides and HCl. Storage requires airtight containers under inert gas (argon/nitrogen) and desiccated conditions. Safety protocols must address its corrosive nature and potential chlorine release during decomposition .
Advanced Research Questions
Q. What are the challenges in determining the molecular geometry of vanadium trichloride using experimental and computational methods?
Gas-phase electron diffraction (ED) and computational studies reveal dynamic Jahn-Teller distortions in VCl₃, leading to equilibrium structures between C₂v (distorted) and D₃h (symmetrical) geometries. High-temperature vapors complicate analysis due to coexisting VCl₂ and VCl₃, requiring hybrid ED-computational approaches to resolve ambiguities .
Q. How can contradictions in thermal stability data for vanadium trichloride be resolved when designing high-temperature experiments?
Thermodynamic studies show that VCl₃ reacts endothermically with Cl₂ to form VCl₄ (ΔH = +22,000 cal/mol), but VCl₄ decomposes below 63°C . Researchers must account for pressure, temperature gradients, and real-time monitoring (e.g., mass spectrometry) to distinguish between reversible and irreversible decomposition pathways.
Q. What methodologies are effective for analyzing the redox behavior of vanadium trichloride in synthetic pathways?
Cyclic voltammetry and X-ray absorption spectroscopy (XAS) are critical for tracking vanadium’s oxidation state changes. For instance, VCl₃ oxidizes to {VO}²⁺ fragments in air, a process leveraged in synthesizing oxidovanadium(IV) catalysts . In situ Raman spectroscopy can monitor intermediate species during redox reactions .
Q. How does vanadium trichloride participate in hydrolysis reactions, and what are the resulting products?
Hydrolysis of VCl₃ in moist environments produces vanadium oxychloride (VOCl) and HCl. Controlled hydrolysis with oxygen yields VOCl₃, which is volatile and requires condensation traps for isolation . Product distribution depends on water stoichiometry and reaction pH.
Q. What advanced techniques are used to study the coordination chemistry of vanadium trichloride with nitrogen-donor ligands?
Single-crystal X-ray diffraction and magnetic susceptibility measurements are employed to characterize complexes like [VCl₃(C₁₀H₈N₂)], which adopt octahedral geometries with meridional ligand arrangements. Spectroscopic methods (EPR, UV-Vis) help identify ligand-field splitting and electronic transitions .
Q. How can computational modeling improve the design of vanadium trichloride-based catalysts?
Density functional theory (DFT) simulations predict reaction pathways and transition states for VCl₃-catalyzed reactions. For example, modeling the interaction between VCl₃ and BIAN ligands reveals charge-transfer mechanisms critical for catalytic activity in alkane oxidations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
